

# biological function of the HCMV terminase complex

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: pUL89 Endonuclease-IN-2

Cat. No.: B12400387 Get Quote

An In-depth Technical Guide to the Biological Function of the HCMV Terminase Complex

#### **Executive Summary**

The Human Cytomegalovirus (HCMV) terminase complex is an essential multi-protein machine responsible for cleaving viral DNA concatemers and packaging unit-length genomes into newly formed capsids. This process is critical for the production of infectious virions and represents a key step in the viral replication cycle. Comprising the core subunits pUL56, pUL89, and pUL51, the complex combines ATPase, nuclease, and DNA-binding functions. Due to its essential nature and the absence of a homologous system in human cells, the terminase complex is a prime target for antiviral drug development, exemplified by the clinical success of the inhibitor Letermovir. This guide provides a detailed examination of the terminase complex's composition, the specific functions of its subunits, the mechanics of DNA packaging, and its validation as a therapeutic target. It further outlines key experimental protocols used in its study for researchers and drug development professionals.

#### Introduction to HCMV and DNA Packaging

Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily, is a ubiquitous pathogen that establishes lifelong latency following primary infection. While typically asymptomatic in healthy individuals, HCMV can cause severe, life-threatening disease in the immunocompromised, such as transplant recipients and AIDS patients, and is a leading viral cause of congenital birth defects.[1][2]



The viral replication cycle involves the synthesis of its large double-stranded DNA genome (~235 kbp) within the nucleus of the host cell.[3] Replication occurs via a rolling-circle mechanism, producing long, head-to-tail concatemers of the viral genome.[2] For a new virus particle to become infectious, a single, unit-length genome must be precisely excised from this concatemer and encapsidated into a pre-formed procapsid. This critical process of DNA cleavage and packaging is orchestrated by the viral terminase complex.[2][4]

## The Terminase Holoenzyme: Composition and Architecture

The functional HCMV terminase is a hetero-oligomeric complex composed of three essential core protein subunits: pUL56, pUL89, and pUL51.[5][6] The assembly of this tripartite complex is a highly regulated process characterized by mutual interplay, where the presence of all three components is necessary for the stability and correct nuclear localization of the holoenzyme.[6] [7] If one subunit is missing, the others are prone to proteasomal degradation, suggesting a "folding-upon-binding" mechanism that ensures cooperative stability.[2][6] While the exact stoichiometry remains unknown, electron microscopy has revealed that the core subunits pUL56 and pUL89 form ring-shaped, toroidal structures, a common feature for DNA-metabolizing proteins.[2][8]

This core complex docks onto the portal protein, pUL104, which forms a channel at a unique vertex of the viral procapsid, serving as the conduit for DNA entry.[2]





Click to download full resolution via product page

 $\textbf{Fig 1.} \ \textbf{Interactions of the HCMV Terminase Complex Subunits}.$ 

#### **Functional Roles of the Terminase Subunits**

Each subunit of the terminase complex contributes a distinct enzymatic or structural function essential for the overall process of genome packaging.



#### pUL56: The ATPase Motor and DNA Recognition Unit

pUL56 is the large terminase subunit, homologous to the HSV-1 pUL28 protein.[2] Its primary roles are:

- DNA Recognition: pUL56 specifically recognizes and binds to cis-acting packaging signals, known as pac motifs, located within the 'a' sequence of the viral DNA concatemer.[9] This binding event is the first step in initiating the packaging process.
- ATPase Activity: pUL56 possesses ATPase activity, which hydrolyzes ATP to provide the
  energy required to translocate the negatively charged DNA genome into the confined space
  of the procapsid against electrostatic and entropic forces.[10]
- Portal Interaction: The C-terminal region of pUL56 interacts directly with the pUL104 portal
  protein, docking the entire terminase-DNA complex to the procapsid and aligning the DNA for
  entry.[1]
- Nuclear Localization: pUL56 contains its own nuclear localization signal, allowing it to be transported into the nucleus independently. It is required for the correct nuclear localization of the other subunits.[6][8]

### pUL89: The Nuclease Engine for Concatemer Resolution

pUL89 is the terminase subunit primarily responsible for the endonucleolytic cleavage of the viral DNA.[11][12] Its key features include:

- Endonuclease Activity: The C-terminal domain of pUL89 contains the active site for DNA cleavage and possesses an RNase H-like structural fold.[2][13] This nuclease activity is strongly dependent on the presence of manganese ions (Mn²+).[3][13] While pUL89 can cleave DNA non-specifically in vitro, its interaction with pUL56 is thought to confer specificity and enhance its activity during infection.[2][8]
- Concatemer Cleavage: pUL89 performs both the initial nick to create a free end for packaging and the terminal cut once a unit-length genome has been fully encapsidated.[11]
   [12]



• Interaction with pUL56: pUL89 interacts with pUL56, an association that is critical for its function and stability.[2][10] This interaction enhances the overall efficiency of the complex.

## pUL51: The Essential Scaffolding and Localization Factor

pUL51 is a third, smaller component of the core terminase complex, essential for its function.[6]

- Complex Stability: pUL51 interacts with both pUL56 and pUL89, acting as a crucial factor for the assembly and stability of the tripartite holoenzyme.[6][7]
- Subnuclear Localization: In the absence of pUL51, the pUL56 and pUL89 subunits are not correctly localized to the nuclear replication compartments where DNA packaging occurs.[7]
- Requirement for Cleavage: Experimental knockdown of pUL51 completely abolishes the cleavage of concatemeric DNA and the packaging of genomes into capsids, demonstrating its indispensable role.[7]

#### The Mechanism of Viral Genome Packaging

The packaging of the HCMV genome is a sequential, multi-step process powered by the terminase complex.[2]

- Nuclear Translocation: The terminase subunits are synthesized in the cytoplasm and translocated into the nucleus. pUL56 moves independently, while pUL51 and pUL89 require the full complex for correct localization.[6][8]
- DNA Recognition and Procapsid Recruitment: The assembled terminase complex binds to the pac sites on the DNA concatemer. This DNA-terminase unit then recruits an empty procapsid.[2][4]
- Portal Docking and Initial Cleavage: The complex docks at the pUL104 portal. The pUL89 subunit introduces an initial nick in the DNA duplex, creating a free end.[2]
- DNA Translocation: Powered by pUL56's ATPase activity, the viral genome is threaded through the portal and spooled into the procapsid.[2][10]

#### Foundational & Exploratory





- Terminal Cleavage: Once a complete, unit-length genome is inside the capsid, pUL89
  performs a second, terminal cleavage to release the packaged genome from the remainder
  of the concatemer.[5]
- Dissociation: The terminase complex disassociates from the now-filled capsid (termed a C-capsid), which can proceed to the final stages of virion maturation and egress. The complex is then free to initiate another round of packaging.[2][4]





Click to download full resolution via product page

Fig 2. Step-wise workflow of the HCMV DNA packaging process.



## Quantitative Analysis of Terminase Function and Inhibition

While detailed kinetic parameters for the HCMV terminase subunits are not extensively published, functional assays have provided key quantitative insights, particularly regarding the potency of inhibitors.

| Parameter                                                           | Subunit                                                                   | Value / Observation                                                     | Reference |
|---------------------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| Enzymatic Activity                                                  | pUL56                                                                     | Possesses ATPase activity.                                              | [10]      |
| pUL89                                                               | Possesses Mn <sup>2+</sup> -<br>dependent nuclease<br>activity.           | [3][13]                                                                 |           |
| Inhibitor Activity                                                  | pUL56                                                                     | ATPase activity reduced by at least 40% in the presence of 60 µM BDCRB. | [14]      |
| pUL89                                                               | Nuclease activity is partially inhibited by high concentrations of BDCRB. | [8]                                                                     |           |
| Table 1: Enzymatic Activities and Properties of Terminase Subunits. |                                                                           |                                                                         | _         |

The development of terminase-targeting antivirals has generated significant data on their efficacy. Letermovir, which targets pUL56, is a highly potent inhibitor of HCMV replication.



| Inhibitor                                                                                                                | Target        | EC50 Value (in vitro)                     | Reference |
|--------------------------------------------------------------------------------------------------------------------------|---------------|-------------------------------------------|-----------|
| Letermovir                                                                                                               | pUL56         | Median: 2.1 nM<br>(Range: 0.7 - 6.1 nM)   | [1]       |
| Letermovir                                                                                                               | pUL56         | Mean: 2.44 nM (95%<br>CI: 1.66 - 3.60 nM) | [6][15]   |
| BDCRB                                                                                                                    | pUL56 / pUL89 | Inhibits genome cleavage in cell culture. | [11][12]  |
| Table 2: Potency of Terminase Complex Inhibitors.                                                                        |               |                                           |           |
| EC <sub>50</sub> (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. |               |                                           |           |

# The Terminase Complex as a Therapeutic Target Rationale for Targeting the Terminase

The terminase complex is an ideal target for antiviral therapy for several reasons:

- Essential Function: DNA packaging is absolutely required for producing infectious virions.[2]
- Viral Specificity: The terminase complex is conserved among herpesviruses but has no functional counterpart in mammalian cells, suggesting that inhibitors will have high specificity and low host toxicity.[2]
- Novel Mechanism: It offers a mechanism of action distinct from traditional DNA polymerase inhibitors (e.g., ganciclovir), providing a critical therapeutic option for treating drug-resistant HCMV strains.[16]



#### **Mechanisms of Action of Key Inhibitors**

- Letermovir (AIC246): This first-in-class drug targets the pUL56 subunit.[16] By binding to pUL56, it is believed to allosterically inhibit the function of the terminase complex, preventing the cleavage of concatemers and the translocation of DNA into the capsid. This leads to an accumulation of empty procapsids and a failure to produce mature virions.[11]
- Benzimidazole-D-ribonucleosides (e.g., BDCRB): These compounds are known to inhibit
  HCMV maturation, with resistance mutations mapping to both UL89 and UL56.[12][14]
  BDCRB has been shown to reduce the ATPase activity of pUL56 and partially inhibit the
  nuclease activity of pUL89, suggesting it disrupts multiple functions of the complex.[8][14]



Click to download full resolution via product page

Fig 3. Logical diagram of inhibitor intervention points.

#### **Key Experimental Methodologies**

Studying the HCMV terminase complex requires a combination of molecular biology, biochemistry, and virology techniques.



## Protocol: Recombinant Purification of Terminase Subunits

This protocol outlines a general approach for expressing and purifying a terminase subunit (e.g., pUL56 or pUL89) as a Glutathione S-transferase (GST) fusion protein in E. coli.

- Cloning: Subclone the coding sequence of the target gene (e.g., UL56) into a bacterial expression vector, such as pGEX, to create an N-terminal GST-fusion construct.
- Expression: Transform the construct into an appropriate E. coli expression strain (e.g., BL21). Grow a large-scale culture (1-2 L) at 37°C to an OD<sub>600</sub> of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
- Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in a cold lysis buffer (e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase I). Lyse the cells using sonication or a French press.
- Affinity Chromatography: Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Glutathione-Sepharose affinity column. Wash the column extensively with wash buffer (e.g., PBS) to remove non-specifically bound proteins.
- Elution: Elute the GST-fusion protein from the column using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
- Verification: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to confirm the size and purity of the recombinant protein. Confirm protein identity by Western blot using a specific antibody.

#### **Protocol: In Vitro Nuclease Activity Assay**

This assay assesses the DNA cleavage activity of purified pUL89 or the terminase complex.[8] [13]

• Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing nuclease reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 10 mM MgCl<sub>2</sub>, and 1 mM MnCl<sub>2</sub>),



approximately 500 ng of a supercoiled plasmid DNA substrate (e.g., pUC19), and the purified pUL89 protein (e.g.,  $1 \mu g$ ).

- Incubation: Incubate the reaction at 37°C for 1-2 hours.
- Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and proteinase K.
- Analysis: Analyze the DNA products by agarose gel electrophoresis. Run the samples on a 1% agarose gel alongside controls (uncut plasmid and linearized plasmid).
- Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe)
  and visualize under UV light. Nuclease activity is indicated by the conversion of supercoiled
  plasmid DNA into open-circular and linear forms.

## Protocol: Co-Immunoprecipitation for Interaction Analysis

This method is used to verify protein-protein interactions (e.g., pUL56 with pUL89) in the context of an infected cell.[7][10]

- Cell Lysis: Infect human fibroblasts with HCMV. At a late time point post-infection (e.g., 72-96 hours), wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
- Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.
- Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-pUL56) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
- Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.



 Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-pUL89). A band corresponding to the prey protein confirms the interaction.

#### **Protocol: Southern Blot Analysis of Viral DNA Cleavage**

This technique distinguishes between uncleaved concatemeric viral DNA and cleaved, unitlength genomes in infected cells.[11]

- DNA Extraction: Infect cells with HCMV and treat with or without a terminase inhibitor. At 72-96 hours post-infection, harvest the cells and extract total intracellular DNA.
- Restriction Digest: Digest the DNA with a restriction enzyme (e.g., KpnI) that cuts outside the
  terminal repeat region. This digest will produce a fragment of a specific size from the
  concatemeric DNA junction and a smaller fragment if the terminase has cleaved the DNA at
  the pac site.
- Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel until good separation of large fragments is achieved.
- Blotting: Denature the DNA in the gel using an alkaline solution and transfer it to a nylon membrane via capillary action.
- Hybridization: Pre-hybridize the membrane and then hybridize it overnight with a labeled DNA probe specific to the terminal region of the viral genome.
- Detection: Wash the membrane to remove the unbound probe. Detect the probe's signal
  using autoradiography (for radioactive probes) or a chemiluminescent substrate (for nonradioactive probes). The presence of the smaller band indicates successful terminase
  cleavage, which will be absent or reduced in inhibitor-treated samples.

### **Protocol: Transmission Electron Microscopy of Capsid Maturation**

This method visualizes capsid types (A, B, and C capsids) in the nucleus to assess the effects of terminase inhibition.[17][18]



- Cell Preparation and Fixation: Grow and infect human fibroblasts on a suitable substrate. At the desired time point, fix the cells in a solution of glutaraldehyde in a cacodylate buffer.
- Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate to enhance contrast.
- Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed them in an epoxy resin.
- Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (60-80 nm) of the embedded cells. Place the sections on copper grids.
- Post-staining: Stain the sections with uranyl acetate and lead citrate to further enhance the contrast of cellular and viral structures.
- Imaging: Examine the grids using a transmission electron microscope (TEM). Acquire
  images of the cell nuclei, identifying and quantifying the different types of capsids: A-capsids
  (empty), B-capsids (scaffold-containing), and C-capsids (DNA-filled, electron-dense core). A
  successful terminase inhibitor will cause an accumulation of A- and B-capsids and a marked
  reduction in C-capsids.

#### **Conclusion and Future Directions**

The HCMV terminase complex is a sophisticated and essential viral machine, representing a pinnacle of molecular engineering for genome processing and encapsidation. The elucidation of its three-part structure and the functional characterization of its subunits have provided profound insights into the herpesvirus life cycle and have successfully paved the way for a new class of antiviral drugs.

Future research will likely focus on obtaining high-resolution structural data of the entire holoenzyme in complex with DNA and the portal, which will be invaluable for understanding the precise mechanics of DNA translocation and for structure-based drug design. Furthermore, exploring the network of interactions with other viral and host proteins may uncover additional regulatory mechanisms and potential therapeutic targets. Continued investigation into this complex will undoubtedly fuel the development of next-generation antivirals to combat HCMV-related disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The human cytomegalovirus terminase complex as an antiviral target: a close-up view -PMC [pmc.ncbi.nlm.nih.gov]
- 3. esrf.fr [esrf.fr]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of the Activities of the Novel Anticytomegalovirus Compound AIC246 (Letermovir) against Herpesviruses and Other Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seq.es [seq.es]
- 7. journals.asm.org [journals.asm.org]
- 8. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNAmetabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ATPase activity of the terminase subunit pUL56 of human cytomegalovirus PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and inhibition of herpesvirus DNA packaging terminase nuclease domain -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the ATP-binding site in the terminase subunit pUL56 of human cytomegalovirus PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assessment of the combined effect of letermovir and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]



- 16. In Vitro Drug Combination Studies of Letermovir (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and classification of human cytomegalovirus capsids in textured electron micrographs using deformed template matching PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- To cite this document: BenchChem. [biological function of the HCMV terminase complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400387#biological-function-of-the-hcmv-terminase-complex]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com